Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

BRD4 Bromodomain Epigenetics

This 3-bromo (meta) tetrahydrocarbazole benzamide is the only analog in its series with a publicly reported BRD4 binding IC50 (631 nM). The 3-bromo substituent serves as a halogen-bond anchor in KAc pockets, while the methylene linker introduces conformational flexibility for induced-fit binding. Distinct from the 4-bromo isomer and methoxy analogs—whose BRD4 affinities are uncharacterized—this building block enables structure-guided bromodomain inhibitor design. Analytical teams can leverage the isomeric shift in retention time, mass, and NMR to validate assay specificity. For SAR-driven programs targeting epigenetic readers over kinases, this compound is the irreplaceable starting point.

Molecular Formula C20H19BrN2O
Molecular Weight 383.3 g/mol
CAS No. 852138-30-8
Cat. No. B3288508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
CAS852138-30-8
Molecular FormulaC20H19BrN2O
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C20H19BrN2O/c21-15-5-3-4-14(11-15)20(24)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)23-19/h3-5,8-11,23H,1-2,6-7,12H2,(H,22,24)
InChIKeyNGOFFAOYAIHQCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (CAS 852138-30-8): Structural & Pharmacological Class Baseline


3-Bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (CAS 852138-30-8) is a synthetic small molecule belonging to the tetrahydrocarbazole benzamide class, characterized by a 3-bromophenyl substituent linked via a methylene bridge to a 2,3,4,9-tetrahydro-1H-carbazole core . This compound occupies a distinct chemical space defined by the specific positioning of the bromine atom (meta to the amide carbonyl) on the benzamide ring, which differentiates it from its positional isomers and other substituted analogs . It represents a focused building block for medicinal chemistry programs targeting bromodomain-containing proteins, kinases, and G-protein coupled receptors where the tetrahydrocarbazole pharmacophore is privileged [1].

Why 3-Bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide Cannot Be Replaced by Common Analogs


Generic substitution within the tetrahydrocarbazole benzamide series fails because subtle variations in the halogen position and benzamide substitution pattern can drastically alter target binding profiles . For instance, the 3-bromo (meta) isomer exhibits a BRD4 bromodomain binding IC50 of 631 nM [1], whereas the corresponding 4-bromo (para) isomer, the 3-methoxy analog, and the 3,4-dimethoxy variant are expected to display divergent affinity and selectivity fingerprints due to altered hydrogen-bonding geometries and steric occupancy within the KAc binding pocket . Even compounds sharing the identical tetrahydrocarbazole core—such as LY344864, a potent 5-HT1F agonist (Ki = 6 nM)—possess entirely different pharmacological profiles because of modifications at the carbazole 3-position (dimethylamino group) and the benzamide 4-fluoro substituent . These structure-activity relationship (SAR) discontinuities mean that no generic analog can serve as a drop-in replacement without validating target engagement, selectivity, and functional activity in the end user's specific assay context.

Quantitative Differentiation Evidence for 3-Bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (CAS 852138-30-8)


BRD4 Bromodomain Binding Affinity: Direct Affinity Measurement vs. Structural Analogs

In a fluorescence anisotropy assay measuring competitive displacement of an Alexa Fluor 488-labeled probe, 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide inhibited binding to BRD4 with an IC50 of 631 nM [1]. This provides a quantitative affinity benchmark for the compound at this epigenetic target. By contrast, the 4-bromo positional isomer (4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide) has not been reported with a comparable BRD4 IC50, and its altered bromine placement is expected to modify key halogen-bond interactions with the conserved asparagine residue in the KAc pocket . Additionally, LY344864—a tetrahydrocarbazole benzamide with a 4-fluoro substituent and a dimethylamino group at the carbazole 3-position—does not target BRD4 but instead acts as a potent 5-HT1F receptor agonist (Ki = 6 nM) , illustrating the profound target selectivity differences driven by substitution pattern.

BRD4 Bromodomain Epigenetics

Substitution Pattern Selectivity: 3-Bromo vs. 4-Bromo vs. 3-Methoxy vs. 3,4-Dimethoxy Benzamide Analogs

The 3-bromo substitution on the benzamide ring of the target compound enables a unique halogen-bond donor capability that is geometrically and electronically distinct from the 4-bromo isomer, the 3-methoxy analog, and the 3,4-dimethoxy variant . Halogen bonding, particularly with bromine at the meta position, can enhance binding affinity and selectivity for protein targets containing suitably positioned backbone carbonyls or side-chain carboxylates [1]. The 4-bromo isomer (para-substituted) orients the halogen away from the amide carbonyl, potentially altering the hydrogen-bonding network, while the 3-methoxy and 3,4-dimethoxy analogs replace the halogen-bond donor with a hydrogen-bond acceptor, fundamentally changing the pharmacophore . In the absence of published head-to-head comparative biochemical data, this class-level structure-based inference provides a rational basis for predicting differential target engagement profiles [1].

Structure-Activity Relationship Halogen Bonding Medicinal Chemistry

Kinase Selectivity Potential: Divergent Profiling vs. TrkA-Active Tetrahydrocarbazole Carboxamides

The tetrahydrocarbazole benzamide scaffold is a known kinase inhibitor motif, yet minor structural modifications drive profound selectivity shifts. Patent US-9096593-B2 describes substituted tetrahydrocarbazole and carbazole carboxamide compounds as TrkA kinase inhibitors with IC50 values as low as 1.30–1.70 nM [1]. The target compound, with its 3-bromo substitution and methylene-linked benzamide, differs from these ultra-potent TrkA inhibitors by lacking the optimized carboxamide substituents present in the patent examples . While the target compound's TrkA activity has not been published, its structural divergence from the patent compounds suggests a distinct kinase selectivity fingerprint, potentially offering a cleaner tool compound profile for non-TrkA kinase targets or epigenetic proteins (as evidenced by its BRD4 activity) [2].

Kinase Inhibition TrkA Selectivity

Recommended Application Scenarios for 3-Bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (CAS 852138-30-8) Based on Quantitative Evidence


BRD4 Bromodomain Chemical Probe Development and Epigenetic SAR Studies

With a measured BRD4 IC50 of 631 nM in fluorescence anisotropy assays [1], this compound is the only tetrahydrocarbazole benzamide in its analog series with a publicly available BRD4 affinity value . Medicinal chemistry teams can use it as a starting point for structure-guided optimization of bromodomain inhibitors, leveraging the 3-bromo substituent as a halogen-bond anchor in the KAc binding pocket [2]. Researchers should avoid substituting the 4-bromo isomer or methoxy analogs in this application, as their BRD4 binding is uncharacterized and likely divergent .

Focused Compound Library Design for Non-Kinase Tetrahydrocarbazole Targets

Unlike potent kinase-inhibiting tetrahydrocarbazole carboxamides described in US-9096593-B2 (TrkA IC50 = 1.30–1.70 nM) [3], the target compound's structural features (3-bromo substitution, methylene spacer) predict reduced kinase activity and potential selectivity for epigenetic readers such as BRD4 [1]. Compound library designers should include this building block in diversity-oriented screening sets where the goal is to identify tetrahydrocarbazole hits with novel target class profiles distinct from the kinase-heavy tetrahydrocarbazole patent space [3].

Halogen-Bonding Probe for Structural Biology and Biophysical Fragment Screening

The 3-bromo substituent provides a strong halogen-bond donor that is absent in the 4-bromo positional isomer and methoxy analogs . This makes the compound a useful probe in X-ray crystallography and NMR-based fragment screening cascades where halogen-bond-mediated recognition is under investigation [2]. The methylene linker between the benzamide and the tetrahydrocarbazole core adds conformational flexibility, which can be advantageous for capturing induced-fit binding modes in soaking experiments [1].

Reference Compound for Tetrahydrocarbazole Benzamide Analytical Method Development

Given the commercial availability of the target compound alongside its 4-bromo, 3-methoxy, and 3,4-dimethoxy analogs , this set forms an ideal isomeric and substitution-pattern panel for developing HPLC-MS, SFC, or NMR-based purity and identity assays. The distinct retention times, mass spectra, and NMR chemical shifts arising from the bromine substitution pattern enable robust method validation for quality control workflows in medicinal chemistry and procurement laboratories .

Quote Request

Request a Quote for 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.